molecular formula C15H11ClN2O5S B2978907 N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 899954-23-5

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2978907
CAS No.: 899954-23-5
M. Wt: 366.77
InChI Key: LYZFYECKAFUETC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide ( 899954-23-5) is a chemical compound with the molecular formula C15H11ClN2O5S and a molecular weight of 366.78 g/mol . This substance features a 1,2-benzisothiazole core in a 1,1-dioxide (saccharin) form, linked via an acetamide group to a 5-chloro-2-hydroxyphenyl ring . Its structure is defined by the InChIKey LYZFYECKAFUETC-UHFFFAOYSA-N and the SMILES notation S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=CC(Cl)=CC=C1O)=O . This compound is offered with a purity of 90% or higher and is available in various quantities to suit your research needs . While structurally similar compounds featuring benzothiazole and acetamide motifs have been investigated for antimicrobial properties, the specific research applications and mechanism of action for this particular molecule are not well-documented in the public literature . Researchers are encouraged to consult the latest scientific publications for potential novel applications. This product is intended for research and development use in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5S/c16-9-5-6-12(19)11(7-9)17-14(20)8-18-15(21)10-3-1-2-4-13(10)24(18,22)23/h1-7,19H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZFYECKAFUETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antimicrobial properties, antioxidant effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a chloro-substituted phenolic group. Its chemical formula is C13H8ClN3O4SC_{13}H_{8}ClN_{3}O_{4}S, with a molecular weight of approximately 319.73 g/mol. The presence of the chloro and hydroxy groups is critical for its biological activity.

Antimicrobial Activity

In Vitro Studies : A series of studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, research indicated that derivatives with similar structural features showed significant activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Case Study : In one study, a set of synthesized compounds was screened for their antimycobacterial activity. The results showed that several compounds exhibited activity comparable to established antibiotics such as isoniazid and ciprofloxacin. This suggests that the compound may serve as a lead for the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays.

DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging ability in the DPPH assay, indicating its potential as an antioxidant agent. Compounds with similar structures have shown up to 88% scavenging efficiency compared to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Structural Feature Effect on Activity
Hydroxy groupEnhances antimicrobial and antioxidant activity
Chloro substituentIncreases lipophilicity and may improve cell membrane penetration
Benzothiazole moietyContributes to overall biological efficacy

Research indicates that modifications in the substituents on the aromatic rings can significantly alter the biological activities of similar compounds. For example, the introduction of different alkyl groups can lead to variations in potency against specific pathogens .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Crystallographic Properties

Compound Name Substituents on Aryl Ring Benzothiazole Modifications Dihedral Angle (°) π-Stacking Distance (Å) Hydrogen Bonding Motifs
N-(5-Chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide (Target) 5-Cl, 2-OH None Not reported Not reported N–H⋯O, O–H⋯O (predicted)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide (SCP-1) 4-OH None 84.9 3.929–3.943 N–H⋯O, O–H⋯O
Propan-2-yl 2-(1,1,3-trioxo-benzothiazol-2-yl)acetate N/A (ester group) Propan-2-yl ester 88.41 N/A C–H⋯O (weak interactions)
N-(Adamantan-1-yl)-2-(3-oxo-benzothiazol-2-yl)acetamide Adamantyl 3-Oxo (non-sulfonated) Not reported Not reported Not characterized

Key Observations :

  • Substituent Effects: The position of hydroxyl/chloro groups on the aryl ring (e.g., 4-OH vs. 5-Cl-2-OH) alters molecular planarity and hydrogen-bonding networks. For SCP-1, the 4-hydroxyphenyl group results in a dihedral angle of 84.9° with the benzothiazole ring, facilitating π-stacking interactions (3.929–3.943 Å) .
  • Functional Group Modifications: Replacing the acetamide with an ester group (e.g., propan-2-yl ester) eliminates hydrogen-bond donor capacity (N–H), weakening intermolecular interactions .

Table 2: Pharmacokinetic and Bioactivity Data

Compound Name Half-Life (t₁/₂) Clearance Bioactivity (IC₅₀ or EC₅₀) Key Applications
N-(5-Chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide Not reported Not reported Not reported Under investigation
SCP-1 Shorter than acetaminophen Higher Not reported Analgesic (preclinical)
N-(Adamantan-1-yl)-2-(3-oxo-benzothiazol-2-yl)acetamide Not reported Not reported 6.2 µM (Sortase A inhibition) Anti-Staphylococcal agent
Nitazoxanide derivative (N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide) Not reported Not reported PFOR enzyme inhibition Antimicrobial

Key Observations :

  • Pharmacokinetics: SCP-1 exhibits a shorter elimination half-life and higher clearance than acetaminophen, suggesting reduced risk of cumulative toxicity . The target compound’s chloro and hydroxyl groups may further modulate metabolic stability.
  • Biological Activity : Adamantane-containing analogues demonstrate potent enzyme inhibition (e.g., Sortase A IC₅₀ = 6.2 µM), highlighting the role of bulky substituents in targeting bacterial virulence factors . Nitazoxanide derivatives with fluorinated aryl groups show efficacy against anaerobic pathogens via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition .

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